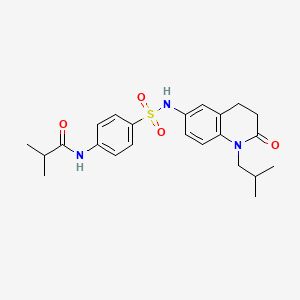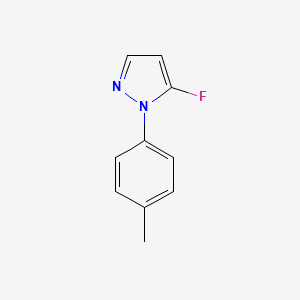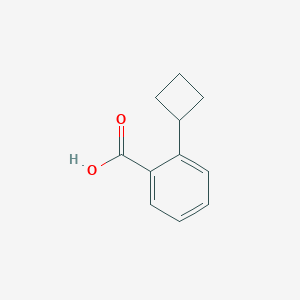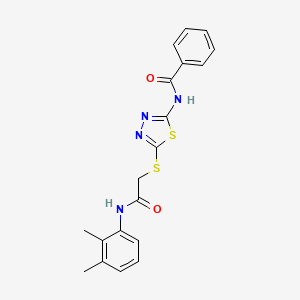![molecular formula C25H18BrN3O2 B2493501 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326929-65-0](/img/structure/B2493501.png)
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical processes that include the formation of isoquinoline and oxadiazole rings. A study by Sirgamalla and Boda (2019) describes the synthesis of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, which are structurally related to the compound of interest, using conventional methods. These derivatives were evaluated for their antimicrobial activities, indicating the relevance of their synthesis process in producing biologically active compounds (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and isoquinoline units can be elucidated using spectroscopic methods such as NMR, IR, and mass spectroscopy. For example, the structure of "4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine" was confirmed by single crystal X-ray diffraction studies, showcasing the utility of these techniques in determining the molecular structure of complex organic compounds (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with bromophenyl and oxadiazole groups can lead to various interesting products. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines via a reaction involving a bromonium ylide intermediate highlights the chemical reactivity of bromophenyl-containing compounds (Jun He et al., 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, can significantly influence their application in various fields. The study of such properties requires detailed experimental work, as seen in the analysis of related compounds in the literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the potential applications of the compound. Studies on similar compounds, like the DEAD-mediated oxidative Ugi/Aza-Wittig reaction for synthesizing oxadiazoles, provide insights into the chemical properties and reactivity patterns of these molecules (M. Ding et al., 2020).
Scientific Research Applications
Molecular Synthesis and Characterization
Compounds related to 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one have been synthesized and characterized using various spectroscopic methods. These compounds exhibit significant biological activities, such as antimicrobial properties. For instance, synthesized derivatives of benzene[de]isoquinoline-1,3(2H)-dione showed potent antibacterial and antifungal effects against various strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans (Sirgamalla & Boda, 2019).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial evaluation of 1,3,4-oxadiazole derivatives. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant activity against selected microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Chemosensors
1,8-naphthalimide derivatives containing 1,3,4-oxadiazole have been synthesized and utilized as efficient reversible colorimetric and fluorescent chemosensors. These chemosensors are particularly effective for fluoride ion detection over a wide range of other anions (Zhang et al., 2020).
Synthesis of Heterocyclic Compounds
The use of aryl radical building blocks, such as 2-(2-bromophenyl)ethyl groups, in radical cyclization reactions onto azoles, including oxadiazoles, facilitates the synthesis of tri- and tetra-cyclic heterocycles. These reactions have significant implications in the synthesis of various complex molecules (Allin et al., 2005).
Thermo-Physical Property Analysis
The study of thermo-physical properties of oxadiazole derivatives, including density, viscosity, ultrasonic velocity, and various acoustical and thermodynamic parameters, provides valuable insights into molecular interactions and the effect of structural modifications on these properties (Godhani et al., 2013).
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazoles and their derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, the targets of this compound could be diverse and depend on the specific substituents and the biological system in which it is studied.
Mode of Action
The mode of action of oxadiazole derivatives can vary greatly depending on their specific structure and the biological target. For example, some oxadiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase, which plays a key role in the nervous system .
Biochemical Pathways
Oxadiazole derivatives can interact with various biochemical pathways. For instance, they can affect the production of reactive oxygen species (ROS), which are involved in many cellular processes and can contribute to oxidative stress .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could alter the activity of that enzyme and affect the related cellular processes .
properties
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2/c1-2-16-7-13-19(14-8-16)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-31-24)17-9-11-18(26)12-10-17/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRPRUSMQCBGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)



![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)